![molecular formula C15H6F27O4P B15287546 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate CAS No. 94200-57-4](/img/structure/B15287546.png)
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate typically involves the reaction of a perfluorinated alkyl iodide with a phosphorus oxychloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions include a temperature range of 50-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to form stable monolayers.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and corrosion-resistant materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with hydrophobic regions of proteins and lipids, altering their structure and function.
Pathways Involved: It can disrupt lipid bilayers, leading to changes in membrane permeability and fluidity. In biological systems, it may affect signal transduction pathways by modifying the activity of membrane-bound receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl trimethoxysilane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl dihydrogen phosphate stands out due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in harsh chemical environments where other compounds may fail.
Properties
CAS No. |
94200-57-4 |
---|---|
Molecular Formula |
C15H6F27O4P |
Molecular Weight |
794.14 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H6F27O4P/c16-3(17,1-2-46-47(43,44)45)5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)12(33,34)10(29,30)8(25,26)6(21,22)4(18,14(37,38)39)15(40,41)42/h1-2H2,(H2,43,44,45) |
InChI Key |
RJFPCNLXFAGIGO-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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